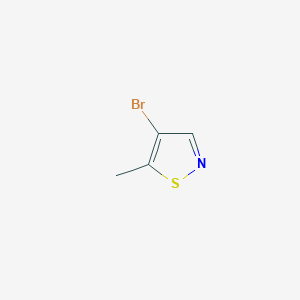![molecular formula C13H12ClNO B6259216 6-(4-chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 1401895-24-6](/img/new.no-structure.jpg)
6-(4-chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is a synthetic organic compound characterized by a spirocyclic structure. This compound features a 4-chlorophenyl group, an oxaspiro ring system, and a carbonitrile functional group. The unique structural arrangement of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves the formation of the spirocyclic ring system followed by the introduction of the 4-chlorophenyl and carbonitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzyl cyanide with a suitable diol can lead to the formation of the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to a variety of substituted phenyl derivatives .
Scientific Research Applications
6-(4-chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The carbonitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorophenyl)-3,4’-bipyridine-3’-carbonitrile: This compound shares the 4-chlorophenyl and carbonitrile groups but differs in its bipyridine structure.
2-oxa-1-azaspiro[3.3]heptane: Similar in its spirocyclic core but lacks the 4-chlorophenyl and carbonitrile groups.
Uniqueness
6-(4-chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to its combination of a spirocyclic ring system with a 4-chlorophenyl and carbonitrile group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
1401895-24-6 |
|---|---|
Molecular Formula |
C13H12ClNO |
Molecular Weight |
233.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



